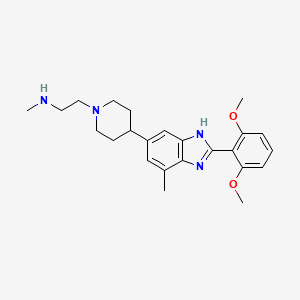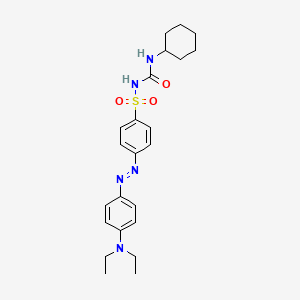![molecular formula C21H21N5O B10773869 3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of PMID16539403C15b involves several synthetic routes and reaction conditions. One common method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then fed into a crystallization autoclave in a supercritical fluid crystallization equipment system, where it is sprayed via a nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in the final product .
Análisis De Reacciones Químicas
PMID16539403C15b undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and L-ascorbic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PMID16539403C15b has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential therapeutic effects on diseases such as lung cancer and arterial occlusive disease. In medicine, it is being studied for its potential use as a drug for treating various conditions. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of PMID16539403C15b involves the transduction of signals from the cell surface to the cytoplasm. It regulates various physiological and pathological processes, including cell cycle arrest, control of mesenchymal cell proliferation and differentiation, wound healing, extracellular matrix production, immunosuppression, and carcinogenesis. The compound forms a receptor complex that results in the phosphorylation and activation of specific proteins, leading to the modulation of gene transcription .
Comparación Con Compuestos Similares
PMID16539403C15b can be compared with other similar compounds such as LY2109761 and DMAWTG3. These compounds share similar molecular structures and mechanisms of action but differ in their specific applications and effects. For example, LY2109761 is another investigational drug with potential therapeutic effects, while DMAWTG3 is used in different research contexts .
References
Propiedades
Fórmula molecular |
C21H21N5O |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzimidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C21H21N5O/c27-12-4-10-25-14-23-16-8-7-15(13-19(16)25)20-18-6-3-11-26(18)24-21(20)17-5-1-2-9-22-17/h1-2,5,7-9,13-14,27H,3-4,6,10-12H2 |
Clave InChI |
SYCWRTUPLPDKDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC5=C(C=C4)N=CN5CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)
![7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10773793.png)
![[(1S,2S,3S,4S,5S,6S,8S,9S,10S,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773800.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
![[33P]2MeSADP](/img/structure/B10773810.png)
![[3H]Pirenzepine](/img/structure/B10773827.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea](/img/structure/B10773845.png)
![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)

![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(2S)-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773870.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)